molecular formula C10H15N3O B7871191 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol

1-(4-Methylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B7871191
M. Wt: 193.25 g/mol
InChI Key: FXMNPVVGXNDPAL-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a 4-methylpyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 4-methylpyrimidine with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution with 4-methylpyrimidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

  • 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
  • 1-(6-Methylpyrazin-2-yl)piperidin-4-ol
  • 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol

Comparison: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-2-5-11-10(12-8)13-6-3-9(14)4-7-13/h2,5,9,14H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMNPVVGXNDPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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